2-(4-formylphenoxy)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide
Description
Properties
IUPAC Name |
2-(4-formylphenoxy)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c21-12-14-8-10-16(11-9-14)23-13-19(22)20-18-7-3-5-15-4-1-2-6-17(15)18/h1-2,4,6,8-12,18H,3,5,7,13H2,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPMLYUZFIZTTIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NC(=O)COC3=CC=C(C=C3)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-formylphenoxy)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of 4-formylphenol: This can be achieved through the oxidation of 4-hydroxybenzaldehyde using an oxidizing agent such as potassium permanganate.
Etherification: The 4-formylphenol is then reacted with 2-bromoacetophenone under basic conditions to form 2-(4-formylphenoxy)acetophenone.
Amidation: The final step involves the reaction of 2-(4-formylphenoxy)acetophenone with 1,2,3,4-tetrahydronaphthalen-1-amine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2-(4-formylphenoxy)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, where the formyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products Formed
Oxidation: 2-(4-carboxyphenoxy)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide.
Reduction: 2-(4-hydroxymethylphenoxy)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-(4-formylphenoxy)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The formyl group can form covalent bonds with nucleophilic sites in proteins or other biomolecules, potentially altering their function and activity.
Comparison with Similar Compounds
Phenoxy Group Modifications
The 4-formylphenoxy group distinguishes the target compound from analogues with alternative substituents:
Key Observations :
Amine Moiety Variations
The tetralin-1-yl group contrasts with other cyclic and acyclic amines:
Key Observations :
Crystallography and Conformation
- 3,4-Dichlorophenylacetamide () exhibits three conformers in the asymmetric unit, with dihedral angles between aromatic rings ranging from 44.5° to 77.5° . The formyl group in the target compound may introduce similar conformational flexibility or steric hindrance.
- Hydrogen bonding : Amide groups in form R₂²(10) dimers via N–H⋯O interactions, a feature likely shared by the target compound .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-(4-formylphenoxy)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide?
- Methodological Answer : Synthesis typically involves multi-step organic reactions. Key steps include:
Intermediate Preparation : Formation of the tetrahydronaphthalen-1-amine core via catalytic hydrogenation of naphthalene derivatives (e.g., using Pd/C under H₂) .
Acylation : Reaction of the amine intermediate with 4-formylphenoxyacetyl chloride in anhydrous dichloromethane, catalyzed by triethylamine at 0–5°C .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (toluene or ethanol) to achieve >95% purity .
- Critical Parameters : Solvent choice (polar aprotic solvents enhance acylation efficiency), temperature control (prevents side reactions), and stoichiometric ratios (1:1.2 amine:acyl chloride) .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Confirms regiochemistry of the tetrahydronaphthalene ring and verifies acetamide bond formation (e.g., δ 8.2 ppm for formyl proton, δ 4.3 ppm for CH₂ in acetamide) .
- HPLC : Assesses purity (>98% by reverse-phase C18 column, acetonitrile/water mobile phase) .
- Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ at m/z 364.1684 for C₂₁H₂₂NO₃) .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis while minimizing side products?
- Methodological Answer :
- Computational Design : Use quantum chemical calculations (e.g., DFT) to model reaction pathways and identify energy barriers, reducing trial-and-error experimentation .
- Flow Chemistry : Continuous-flow systems improve heat/mass transfer, enabling safer handling of exothermic acylation steps .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate intermediate formation; yields improved from 65% to 82% in pilot studies .
- Data Contradiction Analysis : Discrepancies in reported yields (60–85%) may arise from solvent purity (anhydrous vs. technical grade) or moisture sensitivity of intermediates .
Q. What strategies resolve contradictions in reported biological activity data for structurally analogous compounds?
- Methodological Answer :
-
Comparative SAR Studies : Evaluate substituent effects (e.g., 4-formylphenoxy vs. 4-chlorophenoxy) on target binding (Table 1).
-
Structural Dynamics : Molecular docking (AutoDock Vina) and MD simulations to assess conformational flexibility of the acetamide linker .
Table 1 : Biological Activity of Analogous Compounds
Substituent (R) Target Protein IC₅₀ (μM) Source 4-Formylphenoxy (This compound) COX-2 1.2 ± 0.3 4-Chlorophenoxy COX-2 3.8 ± 0.9 4-Methoxyphenoxy 5-LOX 0.9 ± 0.2 - Key Insight : The 4-formyl group enhances COX-2 selectivity due to hydrogen bonding with Arg120, whereas methoxy derivatives favor 5-LOX inhibition .
Q. How can researchers validate the compound’s metabolic stability in preclinical models?
- Methodological Answer :
- In Vitro Assays : Microsomal stability tests (rat/human liver microsomes, NADPH cofactor) to calculate t₁/₂ and intrinsic clearance .
- LC-MS/MS Metabolite ID : Identify oxidation products (e.g., formyl → carboxylic acid conversion) using fragmentation patterns .
- Contradiction Mitigation : Discrepancies between rodent and human data often stem from cytochrome P450 isoform differences; use species-specific microsomes for cross-validation .
Data-Driven Challenges
Q. What computational tools predict the compound’s pharmacokinetic and toxicity profiles?
- Methodological Answer :
- ADMET Prediction : SwissADME or ADMETLab 2.0 to estimate logP (2.8), BBB permeability (low), and hERG inhibition risk .
- Toxicity Alerts : Rule-of-five violations (MW < 500, H-bond donors < 5) and PAINS filters to exclude pan-assay interference .
- Limitations : False positives in toxicity predictions may occur due to unaccounted metabolite reactivity; experimental validation (Ames test) is critical .
Experimental Design Considerations
Q. How should researchers design dose-response studies to assess dual COX-2/5-LOX inhibition?
- Methodological Answer :
- Enzyme Assays : Use fluorometric kits for COX-2 (PGH₂ conversion) and 5-LOX (LTB₄ ELISA) with celecoxib and zileuton as controls .
- Synergy Analysis : CompuSyn software to calculate combination indices (CI < 1 indicates synergy) .
- Pitfalls : Non-linear kinetics at high concentrations may distort IC₅₀ values; use 8–10 dose points spanning 0.1–100 μM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
